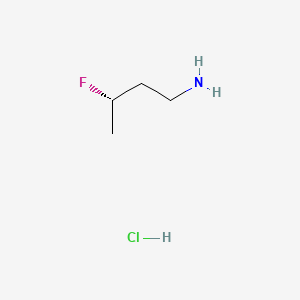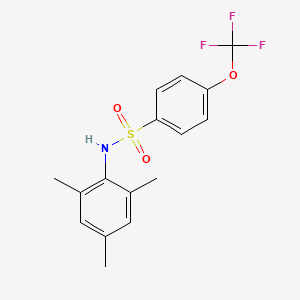
4-(trifluoromethoxy)-N-(2,4,6-trimethylphenyl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(trifluoromethoxy)-N-(2,4,6-trimethylphenyl)benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(trifluoromethoxy)-N-(2,4,6-trimethylphenyl)benzene-1-sulfonamide typically involves the following steps:
Formation of the Sulfonamide Group: The reaction between a sulfonyl chloride and an amine to form the sulfonamide linkage.
Introduction of the Trifluoromethoxy Group: This can be achieved through nucleophilic substitution reactions using appropriate trifluoromethoxy reagents.
Attachment of the Trimethylphenyl Group: This step may involve Friedel-Crafts alkylation or other suitable aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the trimethylphenyl ring.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: The trifluoromethoxy group and the sulfonamide group may participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
4-(trifluoromethoxy)-N-(2,4,6-trimethylphenyl)benzene-1-sulfonamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications as an antimicrobial or anti-inflammatory agent.
Industry: Use in the synthesis of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit bacterial growth by interfering with folic acid synthesis. The trifluoromethoxy and trimethylphenyl groups may enhance binding affinity or selectivity for specific molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(trifluoromethoxy)benzenesulfonamide: Lacks the trimethylphenyl group.
N-(2,4,6-trimethylphenyl)benzenesulfonamide: Lacks the trifluoromethoxy group.
4-methoxy-N-(2,4,6-trimethylphenyl)benzenesulfonamide: Contains a methoxy group instead of a trifluoromethoxy group.
Uniqueness
The presence of both the trifluoromethoxy and trimethylphenyl groups in 4-(trifluoromethoxy)-N-(2,4,6-trimethylphenyl)benzene-1-sulfonamide may confer unique chemical properties, such as increased lipophilicity or enhanced stability, making it distinct from similar compounds.
Eigenschaften
Molekularformel |
C16H16F3NO3S |
|---|---|
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
4-(trifluoromethoxy)-N-(2,4,6-trimethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H16F3NO3S/c1-10-8-11(2)15(12(3)9-10)20-24(21,22)14-6-4-13(5-7-14)23-16(17,18)19/h4-9,20H,1-3H3 |
InChI-Schlüssel |
KHWNUOBXIALDGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-(1R,4S,5S)-5-(methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylicacid](/img/structure/B13582060.png)
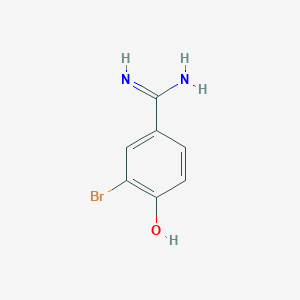
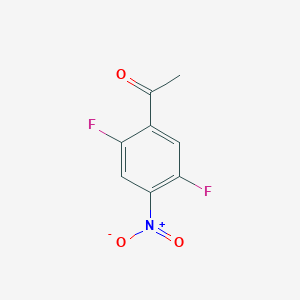


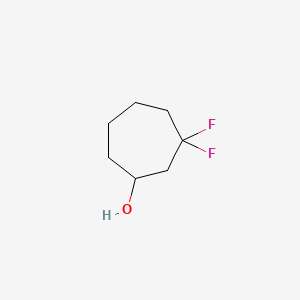
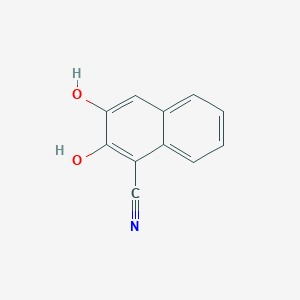
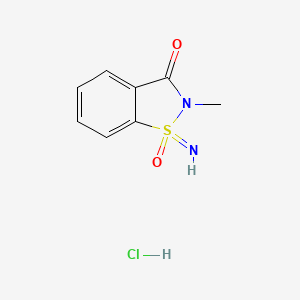
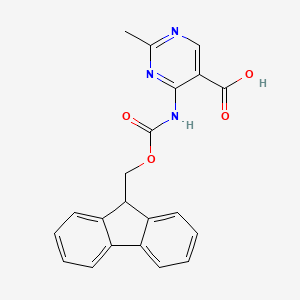
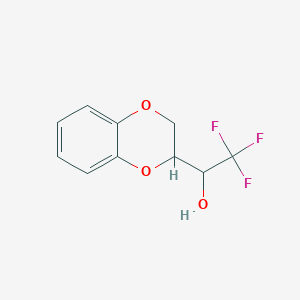
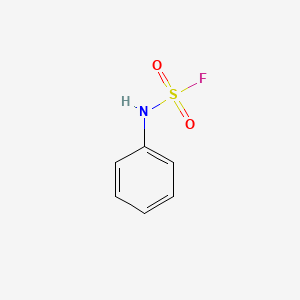
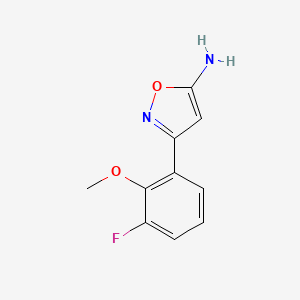
![methyl({[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine](/img/structure/B13582150.png)
